Product packaging for 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene(Cat. No.:CAS No. 643753-66-6)

1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene

Cat. No.: B12602579
CAS No.: 643753-66-6
M. Wt: 433.3 g/mol
InChI Key: ZJFZTPKMGTXAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene is an advanced organic semiconductor material of significant interest in the development of next-generation optoelectronic devices. Its primary research value lies in its application as a key precursor or intermediate in the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and graphene nanoribbons (GNRs) for organic light-emitting diodes (OLEDs). The extended pi-conjugated system of the pyrene core, functionalized with a [1,1'-biphenyl] group and a bromine atom, promotes strong intermolecular interactions and charge carrier mobility. The bromine substituent serves as a critical reactive site for further cross-coupling reactions, such as Suzuki or Yamamoto coupling, allowing researchers to construct larger, more complex molecular architectures source . Researchers utilize this compound to develop highly efficient blue-emitting layers in OLEDs, as pyrene derivatives are known for their high photoluminescence quantum yield and tunable electronic properties source . This product is intended for research and development purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H17Br B12602579 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene CAS No. 643753-66-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

643753-66-6

Molecular Formula

C28H17Br

Molecular Weight

433.3 g/mol

IUPAC Name

1-bromo-6-(2-phenylphenyl)pyrene

InChI

InChI=1S/C28H17Br/c29-26-17-13-20-11-15-24-23(14-10-19-12-16-25(26)28(20)27(19)24)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-17H

InChI Key

ZJFZTPKMGTXAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)Br

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization Methodologies

Electronic and Vibrational Spectroscopy

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. chemrxiv.orgnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. mdpi.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. core.ac.uk

For a molecule like 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene, the IR and Raman spectra would be expected to show characteristic peaks corresponding to its constituent parts: the pyrene (B120774) core, the biphenyl (B1667301) substituent, and the carbon-bromine bond.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds on both the pyrene and biphenyl rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would produce a series of characteristic peaks between 1650 cm⁻¹ and 1400 cm⁻¹. The exact positions and intensities of these peaks are sensitive to the substitution pattern. toray-research.co.jp

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be found in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong out-of-plane C-H bending vibrations that appear in the 900-650 cm⁻¹ region.

The complementary nature of these techniques is crucial; vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum, and vice versa. chemrxiv.org

Table 1: Representative Vibrational Spectroscopy Data for Aromatic Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
Aromatic C=C Stretch 1620-1580 IR, Raman
Aromatic C=C Ring Skeletal Stretch 1500-1400 IR, Raman
In-plane C-H Bend 1300-1000 IR, Raman
Out-of-plane C-H Bend 900-675 IR, Raman

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgdiva-portal.org The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. americanpharmaceuticalreview.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined.

For this compound, an XPS analysis would provide:

Elemental Composition: The survey scan would confirm the presence of Carbon (C), Bromine (Br), and potentially trace amounts of Oxygen (O) or other surface contaminants.

Chemical State Analysis: High-resolution scans of the C 1s, and Br 3d regions would provide information about their chemical environments. The C 1s spectrum would be complex, with the main peak corresponding to C-C/C-H bonds in the aromatic rings. Deconvolution of this peak could potentially distinguish between carbons in the pyrene and biphenyl moieties. The binding energy of the Br 3d peak would confirm its covalent bonding to a carbon atom.

XPS is particularly useful for analyzing thin films or the surface chemistry of bulk materials, with a typical analysis depth of only a few nanometers. wikipedia.org

Table 2: Representative XPS Binding Energy Data

Element Orbital Expected Binding Energy (eV)
Carbon (Aromatic) C 1s ~284.8
Carbon (C-Br) C 1s ~286.0

Advanced Morphological and Material Characterization

Powder X-ray Diffraction (PXRD) for Bulk Material Structure

Powder X-ray Diffraction (PXRD) is a primary technique for characterizing the crystalline nature of a bulk material. bibliotekanauki.pl It provides information on the crystal structure, phase purity, and degree of crystallinity. ucr.edu When a powdered sample is exposed to an X-ray beam, diffraction occurs according to Bragg's Law, producing a unique diffraction pattern or "fingerprint" for a specific crystalline solid. bibliotekanauki.pl

For a sample of this compound, PXRD analysis would reveal:

Crystallinity: Sharp, well-defined peaks in the diffractogram would indicate a highly crystalline material, while a broad, featureless halo would suggest an amorphous solid.

Phase Identification: The obtained pattern could be used to identify the specific crystalline phase or polymorph of the compound. ucr.edu

Purity: The presence of peaks not corresponding to the main phase could indicate crystalline impurities. ucr.edu

The diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are imaging techniques that provide information about the morphology and microstructure of a material at the micro- and nanoscale, respectively.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, providing detailed images of the surface topography and morphology. For a powder sample of this compound, SEM would reveal the particle size, shape, and surface texture of the crystallites.

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM operates by passing a beam of electrons through an ultra-thin sample. It can achieve atomic-level resolution, allowing for the direct visualization of crystal lattices and structural defects. diva-portal.org For the target compound, HRTEM could potentially be used to observe the arrangement of molecules within a single nanocrystal.

These microscopy techniques are essential for correlating the macroscopic properties of a material with its microscopic structure.

Electrochemical Analysis Techniques

Cyclic Voltammetry for Redox Properties and Charge Transfer

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution. It provides information about the thermodynamics and kinetics of electron transfer reactions. The potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured.

For this compound, which is an electroactive molecule, CV would be used to determine:

Redox Potentials: The potentials at which the compound is oxidized and reduced. The large, conjugated π-system of the pyrene core makes it susceptible to both oxidation (removal of electrons) and reduction (addition of electrons).

Electrochemical Reversibility: The stability of the radical ions formed upon oxidation or reduction.

HOMO/LUMO Energy Levels: The oxidation and reduction potentials can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial parameters for applications in organic electronics.

Table 3: Representative Electrochemical Data from Cyclic Voltammetry

Process Potential (V vs. Fc/Fc⁺) Characteristics
First Oxidation Epa (Anodic Peak Potential) Reversible/Irreversible
First Reduction Epc (Cathodic Peak Potential) Reversible/Irreversible
HOMO Level (est.) Calculated from Onset of Oxidation eV

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a fundamental computational tool for investigating the molecular geometry and electronic properties of complex aromatic systems like 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene. DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular structures, bond parameters, and electronic characteristics. researchgate.netresearchgate.net For pyrene (B120774) derivatives, geometry optimization is crucial to find the lowest energy conformer. nih.govrsc.org The optimized structures are confirmed by ensuring no imaginary frequencies are present in the vibrational analysis. nih.govrsc.org

The introduction of a biphenyl (B1667301) group at the 1-position and a bromine atom at the 6-position significantly impacts the planarity and electronic distribution of the pyrene core. The biphenyl group is expected to be twisted out of the plane of the pyrene moiety. In related substituted pyrenes, the angle between the pyrene plane and substituents can vary significantly, and this angle is known to change between the ground and excited states. nih.gov This dihedral angle is a critical parameter influencing the degree of electronic conjugation between the biphenyl and pyrene systems.

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. researchgate.net In pyrene derivatives, substituents can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. researchgate.netacs.org The bromine atom, being an electron-withdrawing group, is expected to lower the energy of the frontier orbitals. The biphenyl group's effect is more nuanced and depends on its torsional angle. DFT calculations on related systems show that the electronic properties are highly dependent on the bromination pattern (number and site of bromine atoms). nih.gov The HOMO of pyrene derivatives is often localized on the pyrene core and any electron-donating substituents, while the LUMO may be distributed across the entire conjugated system. nih.gov

Quantum chemical parameters derived from DFT, such as ionization potential, electron affinity, electronegativity, and hardness, provide further descriptors of the molecule's chemical behavior and reactivity. researchgate.net These calculations help in understanding the charge distribution and identifying potential reactive sites on the molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyrenes

This table presents data from computational studies on various pyrene derivatives to illustrate the typical range of electronic properties. The values for this compound are expected to fall within a similar context.

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Calculation Level
Pyrene-Pyridyl (1,6-isomer)-5.35-1.863.49DFT
Pyrene-Triazolyl (1,6-isomer)-5.81-2.313.50DFT
Pyrene-Pyridyl-Triazolyl (1,6-pyridyl, 3,8-triazolyl)-5.23-2.043.19DFT
Pyrene-5.84-2.213.63DFT/B3LYP
Azupyrene (Isomer of Pyrene)-5.57-2.612.96DFT/B3LYP nih.gov

Data is illustrative and sourced from studies on related pyrene derivatives for comparative purposes. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the excited-state properties of large organic molecules, providing insights into their absorption and emission characteristics. nih.gov For pyrene and its derivatives, TD-DFT calculations are crucial for understanding their photophysics, which is often governed by two low-lying singlet excited states, denoted as ¹La and ¹Lb. nih.govresearchgate.net The ¹La state is associated with a strong absorption band, while the transition to the ¹Lb state is weaker. nih.gov

The accuracy of TD-DFT calculations for pyrene derivatives can be challenging, with results sometimes showing inconsistencies in the energetic ordering of the ¹La and ¹Lb states, depending on the functional used. nih.gov For instance, some functionals may incorrectly predict the ¹La state to be the lowest singlet excited state in unsubstituted pyrene. rsc.orgnih.gov However, TD-DFT remains a valuable tool, especially when benchmarked against experimental data or more advanced computational methods. nih.govnih.gov

In this compound, the substituents are expected to perturb the ¹La and ¹Lb states. Phenyl substitution on the pyrene core has been shown to cause an inversion of these states, making the emissive state the ¹La-derived state, which is consistent with high fluorescence quantum yields in some derivatives. nih.gov The biphenyl group and the bromine atom will influence the energies and character of the excited states. The calculations can predict excitation energies, oscillator strengths (f), and the nature of the transitions (e.g., local excitation on the pyrene or biphenyl, or charge-transfer character). researchgate.net In donor-pyrene-acceptor systems, charge-transfer (CT) states can become important, where an electron moves from a donor part of the molecule to an acceptor part upon excitation. researchgate.net The twisted biphenyl group could facilitate or hinder charge transfer depending on the specific excited state.

Computational studies on the photophysical properties of similar molecules often involve calculating rate constants for radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) processes to predict quantum yields. rsc.orgresearchgate.net

Table 2: Representative TD-DFT Calculated Excitation Properties for Pyrene Derivatives

This table shows typical calculated values for the lowest singlet excited states in pyrene systems, highlighting the influence of substitution.

Compound/SystemStateExcitation Energy (eV)Oscillator Strength (f)Dominant Character
PyreneS1 (¹Lb)~3.5~0.0Local Excitation (LE)
PyreneS2 (¹La)~3.7>1.0Local Excitation (LE)
DMA-Pyrene-TFMS1~3.0HighBright, LE on Pyrene researchgate.net
DMA-Pyrene-TFMS2~3.5LowDonor-to-Pyrene CT researchgate.net
1,3,6,8-TetraphenylpyreneS1--¹La parentage, inverted order researchgate.net

Values are approximate and collated from different studies on pyrene and its derivatives to provide context. researchgate.netresearchgate.net DMA = N,N-dimethylaniline, TFM = trifluoromethylphenyl.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Aggregation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their interactions and self-assembly processes. nih.gov For polycyclic aromatic hydrocarbons like this compound, MD simulations provide atomic-level insights into aggregation, which is primarily driven by non-covalent interactions, especially π–π stacking. nih.gov

Pyrene itself is well-known for its tendency to form aggregates and excimers in solution. rsc.org MD simulations of pyrene and related molecules have been used to explore dimerization, the stability of different dimer conformations, and the influence of solvent on aggregation. nih.govresearchgate.net These simulations show that asphaltene-like molecules, which contain polycyclic aromatic cores, tend to self-associate into nanoaggregates through π–π interactions. nih.gov The introduction of substituents, such as alkyl chains or heteroatoms, can increase intermolecular interactions and favor face-to-face stacking configurations. rsc.org

For this compound, the large, planar pyrene core would be the primary driver for aggregation via π–π stacking. The biphenyl substituent, due to its bulk and non-planar twist, would introduce significant steric hindrance, likely influencing the geometry of the aggregates and potentially preventing perfectly cofacial stacking. The bromine atom could participate in halogen bonding or other specific intermolecular interactions. MD simulations can model how these molecular aggregates behave under different conditions, such as in various solvents or under shear forces, where aggregates might undergo fracture and recombination. rsc.org Such simulations are crucial for understanding the material properties of pyrene-based compounds in the solid state or in solution, which is relevant for applications in organic electronics. rsc.org

Computational Prediction of Reaction Pathways and Chemoselectivity of Polyaromatic Hydrocarbons

Computational chemistry offers robust methods for predicting the reaction pathways and chemoselectivity of complex organic molecules. For polyaromatic hydrocarbons (PAHs) and their derivatives, these predictions are essential for understanding their formation, degradation, and synthetic utility. nih.govnih.gov DFT calculations can be used to map detailed mechanistic pathways for the formation of brominated PAHs (BrPAHs) and to model the temperature-dependent profiles of reaction species. nih.gov

The reactivity of a molecule like this compound can be assessed by analyzing its electronic structure. Fukui indices, for example, can be calculated to predict the most likely sites for electrophilic substitution, thereby establishing the probable bromination pattern of a PAH. nih.gov Similarly, analyzing the thermodynamic stability of reaction intermediates can help predict the major products of transformation reactions, such as those with atmospheric oxidants. nih.gov

The bromine atom on the pyrene core makes this compound a valuable substrate for cross-coupling reactions, which are fundamental in organic synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a prime example. digitellinc.com Computational studies can elucidate the mechanism of such reactions, helping to optimize conditions and predict chemoselectivity. In molecules with multiple reactive sites, like different halogens, computational analysis can predict which site will react preferentially, a key aspect of chemoselectivity. digitellinc.com The presence of the bulky biphenyl group near the pyrene core could sterically influence the approach of catalysts and reagents to the bromine at position 6. The energetics and kinetics of proposed reaction pathways can be investigated using DFT and transition state theory to understand the feasibility and outcomes of synthetic transformations. cam.ac.uk

Analysis of Electronic Coupling and Charge Localization in Derivatives

The analysis of electronic coupling and charge localization is critical for designing molecules for organic electronic applications, such as transistors and solar cells. researchgate.netnih.gov In a molecule like this compound, electronic coupling refers to the degree of electronic communication between the different parts of the molecule—the biphenyl group, the pyrene core, and the bromine substituent.

Upon excitation or charging (oxidation/reduction), the resulting charge or exciton (B1674681) can be either delocalized over the entire molecule or localized on a specific fragment. In donor-pyrene-acceptor systems, the character of the lowest excited states can be tuned from locally excited (LE) states within the pyrene to charge-transfer (CT) states. researchgate.net The bromine atom acts as a weak electron-withdrawing group, and the biphenyl group can act as a donor or part of the conjugated bridge. The attachment position of substituents on the pyrene core is crucial; for example, attaching groups at the 1, 3, 6, and 8 positions has a profound effect on the electronic properties. acs.org

Computational analysis of the FMOs (HOMO and LUMO) provides a clear picture of charge localization. The distribution of these orbitals indicates where an electron would be removed from (HOMO) or added to (LUMO). nih.gov In derivatives, the HOMO and LUMO can be localized on different parts of the molecule, which is characteristic of a CT state. Understanding and controlling charge localization and electronic coupling through chemical modification is a key strategy in the rational design of new functional materials. rsc.org

Photophysical Phenomena and Advanced Photochemistry

Intrinsic Excitation and Emission Processes (e.g., π → π Transitions)*

The photophysical properties of pyrene (B120774) and its derivatives are dominated by transitions involving their extensive π-conjugated systems. The absorption and emission spectra of these compounds are characterized by π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital upon absorption of light.

In the case of 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene, the core pyrene moiety retains its characteristic absorption profile, which typically shows sharp, well-resolved vibronic bands. However, the substituents—biphenyl (B1667301) and bromine—introduce significant modifications. The biphenyl group, a large aromatic system, extends the π-conjugation. This extension generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyrene. The bromine atom, being an electron-withdrawing group, can also influence the electronic transitions. The introduction of substituents at the 1, 3, 6, and 8 positions of the pyrene core is a known strategy to modulate its electronic and photophysical characteristics. researchgate.net These positions are considered "active sites" due to their high electron density, making them susceptible to electrophilic aromatic substitution. researchgate.net

The absorption spectra of pyrene derivatives often feature distinct bands. For instance, studies on related substituted pyrenes show absorption peaks that can be assigned to the C-C stretching modes of the pyrene moiety's ground electronic state. oup.com The specific substitution pattern is crucial; it can significantly influence the efficiency and selectivity of synthetic routes and the properties of the final molecule. researchgate.net For example, alkyl groups substituted at the 1, 3, 6, and 8 positions have been shown to enhance the fluorescence quantum yield of the pyrene chromophore. acs.org

The fluorescence of this compound is expected to be a strong, structured emission in the blue region of the spectrum, characteristic of pyrene monomers. The exact emission wavelength and quantum yield are highly dependent on the interplay between the electron-donating character of the biphenyl group and the electron-withdrawing nature of the bromine atom, as well as the steric interactions that dictate the final molecular conformation.

Excimer and Exciplex Formation Dynamics and Suppression Strategies

Pyrene is renowned for its ability to form excimers—excited-state dimers that form between an excited pyrene molecule and a ground-state one. youtube.com This process is highly dependent on the concentration and the proximity of the pyrene units, resulting in a characteristic broad, structureless, and red-shifted emission band at the expense of the monomer's structured blue fluorescence. researchgate.net The formation of an excimer requires the pyrene molecules to adopt a specific co-facial π-stacking arrangement, typically with an interplanar distance of 3.4–3.7 Å. researchgate.netrsc.org

In this compound, the bulky [1,1'-biphenyl]-2-yl substituent at the 1-position plays a critical role in suppressing intermolecular excimer formation. This large group provides significant steric hindrance, preventing two molecules from achieving the close, parallel alignment necessary for efficient π-π stacking. nih.gov The introduction of bulky substituents at the pyrene core is a well-established strategy to inhibit this π-π stacking and preserve the monomer emission even at high concentrations or in the solid state. nih.govworktribe.com For example, sterically demanding groups have been shown to effectively impede excimer formation. nih.govacs.org

While intermolecular excimer formation is suppressed, the potential for intramolecular interactions should be considered, although it is less likely given the rigid nature of the biphenyl-pyrene linkage. The study of sterically constrained pyrene dyads has shown that the ratio of monomer to excimer fluorescence is highly dependent on the molecular structure. nih.gov

Exciplexes, or excited-state complexes between two different molecules (one acting as an electron donor and the other as an acceptor), are another possible de-excitation pathway. youtube.com In a system containing this compound, exciplex formation could potentially occur with other molecules in its environment, but the steric hindrance from the biphenyl group would also likely inhibit this process.

Table 1: Strategies to Suppress Pyrene Excimer Formation

Strategy Mechanism Example Reference
Steric Hindrance Introduction of bulky substituents prevents close π-π stacking. Attaching large groups like tert-butylbenzene (B1681246) or mesityl groups to the pyrene core. nih.govacs.orgnih.gov
BN-Substitution Replacing a C-C bond in the pyrene core with a B-N unit alters the electronic structure and crystal packing, disfavoring excimer geometry. Dithienylpyrenes with BN-substitution show no excimer formation in solution or solid state. nih.govacs.org

| Structural Modification | Creating molecular dyads with rigid linkers that hold pyrene units apart. | Covalently linking pyrene terminals through a 1,3-disubstituted phenylene spacer. | nih.gov |

Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET) Mechanisms

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule after one of them has been photoexcited. wikipedia.org This process results in the formation of a charge-separated state and is a primary mechanism for fluorescence quenching. wikipedia.orgacs.org In a typical PET-based fluorescent probe, a fluorophore is connected to a recognition group (donor or acceptor) via a linker. rsc.org

For this compound, the biphenyl group can act as an electron donor and the pyrene-bromide system can act as the acceptor unit upon excitation. The efficiency of PET would depend on the thermodynamic driving force (the difference in redox potentials of the donor and acceptor) and the electronic coupling between the biphenyl and pyrene moieties. Efficient PET would lead to quenching of the pyrene fluorescence.

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism where an excited donor fluorophore transfers its energy to a nearby acceptor molecule through dipole-dipole coupling. nih.gov The efficiency of FRET is strongly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov

Pyrene is an excellent FRET donor due to its high fluorescence quantum yield and long fluorescence lifetime. nih.govnih.govmdpi.com In a system involving this compound, it could act as a donor to a suitable acceptor molecule present in its vicinity. For example, FRET from pyrene to perylene (B46583) has been demonstrated with high efficiency. nih.govoup.com The Förster distance (R₀), the distance at which FRET efficiency is 50%, for a pyrene-perylene pair has been calculated to be 22.3 Å. nih.gov The presence of the bulky biphenyl group could influence the minimum achievable distance to a potential FRET acceptor, thereby modulating the transfer efficiency.

Charge Transfer (CT) Dynamics in Donor-Pyrene-Acceptor Systems

The molecule this compound can be conceptualized as a donor-bridge-acceptor (D-B-A) system, where the biphenyl group is the electron donor (D), the pyrene core is the π-conjugated bridge (B), and the bromo-substituted part of the pyrene acts as the acceptor (A). In such systems, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state, where electron density moves from the donor to the acceptor. acs.orgchemrxiv.org

The dynamics of this charge transfer are often ultrafast, occurring on the femtosecond to picosecond timescale. chemrxiv.orgresearchgate.net The pyrene bridge plays a crucial role in mediating a strong electronic coupling between the locally excited (LE) states of the pyrene and the charge transfer states. chemrxiv.org This strong coupling can facilitate a rapid and efficient charge transfer process. chemrxiv.org

The properties of the resulting CT state are highly sensitive to the surrounding environment. In polar solvents, the CT state is stabilized, which often leads to a large Stokes shift and a red-shifted, broad, and structureless emission. This phenomenon is known as solvatochromism. oup.comrsc.orgnih.govresearchgate.net The degree of twisting between the donor (biphenyl) and the pyrene plane is a critical parameter. A more planar conformation in the excited state can enhance electronic coupling and facilitate charge transfer. acs.org

Table 2: Key Factors in Donor-Pyrene-Acceptor CT Dynamics

Factor Influence on Charge Transfer Reference
Donor/Acceptor Strength Stronger donors and acceptors increase the driving force for CT. chemrxiv.orgresearchgate.net
Pyrene Bridge Mediates strong electronic coupling between donor and acceptor. chemrxiv.org
Solvent Polarity Polar solvents stabilize the CT state, leading to red-shifted emission (solvatochromism). oup.comrsc.orgnih.govresearchgate.net

| Molecular Geometry | The twist angle between donor and pyrene affects electronic coupling and CT efficiency. | acs.org |

Influence of Molecular Conformation, Substitution Patterns, and Microenvironment on Photophysical Attributes

The photophysical properties of pyrene derivatives are exquisitely sensitive to their molecular structure and local environment. worktribe.comnih.gov

Molecular Conformation: The rotational freedom around the single bond connecting the biphenyl group to the pyrene core in this compound means that different stable conformations (rotamers) can exist. worktribe.com These conformers may have distinct photophysical properties due to differences in electronic coupling and steric interactions. The energy barrier for rotation between these conformers can be low, allowing for dynamic interconversion. worktribe.com The specific conformation adopted by the molecule can significantly affect its emission properties, as seen in other substituted pyrenes where different crystal packing and single-molecule conformations lead to different emission colors. worktribe.com

Substitution Patterns: The positions of the substituents on the pyrene ring are critical. researchgate.netrsc.org The 1- and 6- positions in this compound are part of the "active" sites of pyrene. researchgate.net The electronic nature of the substituents (electron-donating biphenyl vs. electron-withdrawing bromine) and their relative positions create a specific electronic landscape that dictates the energy of the π → π* transitions and the nature of any charge-transfer states. Studies on disubstituted pyrenes have shown that changing the substitution positions (e.g., 1,8- vs. 1,6-) may not always significantly influence electronic transitions, but in more complex systems, the pattern is crucial. rsc.org

Microenvironment (Solvatochromism): Pyrene and its derivatives are well-known for their sensitivity to the polarity of their microenvironment. worktribe.comrsc.orgnih.gov This solvatochromism is particularly pronounced in donor-acceptor systems where the excited state has a larger dipole moment than the ground state due to intramolecular charge transfer. rsc.org For this compound, an increase in solvent polarity is expected to stabilize the charge-transfer excited state, leading to a bathochromic (red) shift in the fluorescence emission spectrum. oup.comresearchgate.net This property makes such compounds useful as fluorescent probes for sensing the polarity of their local environment, such as within biological membranes or polymer matrices. nih.govrsc.orgrsc.org

Thermally Activated Delayed Fluorescence (TADF) in Related Structures

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). acs.orgbeilstein-journals.org This process is efficient in molecules that have a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). beilstein-journals.orgkyushu-u.ac.jp

The classic molecular design for TADF materials involves a donor-acceptor (D-A) architecture where the donor and acceptor units are electronically decoupled, often by a large dihedral angle. kyushu-u.ac.jp This separation of the highest occupied molecular orbital (HOMO, on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) leads to a small ΔEₛₜ.

While there is no specific data on TADF for this compound, its structure contains the necessary D-A components. The biphenyl group can serve as the donor, and the bromo-pyrene moiety can act as the acceptor. The steric hindrance between the biphenyl and pyrene units likely forces a twisted conformation, which would promote the separation of HOMO and LUMO and potentially lead to a small ΔEₛₜ, a prerequisite for TADF.

Research on other D-A and D-A-D systems based on chromophores like phenoxazine (B87303) and dibenzo[a,j]phenazine has demonstrated that this architectural approach is highly effective for creating efficient TADF emitters. beilstein-journals.orgresearchgate.net The development of TADF materials is an active area of research, with high-throughput virtual screening being used to identify novel candidates that may even go beyond the traditional D-A design. rsc.org The potential for this compound or structurally similar compounds to exhibit TADF makes it an interesting target for future studies in the field of advanced organic electronics.

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
This compound This compound
Pyrene Pyrene
Perylene Perylene
Phenoxazine 10H-Phenoxazine

Information Not Available for this compound

Following an extensive search of publicly available scientific literature and chemical databases, no specific information, research findings, or application data were found for the chemical compound "this compound."

The performed searches aimed to gather data on the compound's potential use in the following areas as specified:

Organic Light-Emitting Diodes (OLEDs) , including its role as a blue light-emitting chromophore, hole-transporting material (HTM), or electron-transporting material (ETM).

Organic Field-Effect Transistors (OFETs) .

Organic Photovoltaics (OPVs) and Solar Energy Conversion Materials .

Chemosensors and Fluorescent Probes .

While general information exists for related parent molecules such as pyrene, bromopyrene, and various biphenyl derivatives in these applications nih.govnih.govrsc.orggoogle.comresearchgate.netnih.govmdpi.comktu.edumdpi.com, no documents specifically mention the synthesis, properties, or use of the requested compound, this compound. The search included looking for its synthesis routes and any characterization of its photophysical or electronic properties that would be relevant to the outlined applications. nih.govmdpi.comorgsyn.orgresearchgate.net

Therefore, it is not possible to generate a scientifically accurate article on the applications of "this compound" as the compound does not appear to be documented in the searched scientific domain.

Applications in Advanced Organic Materials and Optoelectronics

Nonlinear Optics (NLO) Active Materials

Nonlinear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO properties are crucial for the development of technologies such as optical switching, frequency conversion, and optical limiting. The NLO response of organic molecules is often associated with the presence of extended π-conjugated systems and intramolecular charge transfer (ICT) characteristics.

While direct experimental data on the NLO properties of 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene is not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for its potential in this area. For instance, pyrene-based chalcones containing a bromo-biphenyl moiety have been investigated using the Z-scan technique to determine their third-order NLO properties. These studies have revealed that such molecules can exhibit self-defocusing effects, indicating a negative nonlinear refractive index, and show promise for optical limiting applications. The combination of the pyrene (B120774) and bromo-biphenyl components in these systems facilitates ICT, which is a critical factor for enhancing the NLO response. The general principle is that the delocalized π-electrons in the pyrene framework contribute significantly to the material's nonlinear absorption and refraction.

Supramolecular Functional Materials and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. The specific design of this compound, featuring both a bromine atom and a large aromatic surface, makes it a candidate for constructing complex supramolecular architectures through various non-covalent interactions.

Halogen-Bonded Organic Frameworks (XOFs)

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atom at the 6-position of the pyrene core in this compound can act as a halogen bond donor. This capability allows the molecule to participate in the self-assembly of halogen-bonded organic frameworks (XOFs).

Research on other brominated pyrene derivatives, such as 1,3,6,8-tetrabromopyrene, has demonstrated the critical role of bromine in directing molecular self-assembly on surfaces. beilstein-archives.org In these systems, intermolecular Br···Br and Br···H interactions are key driving forces for the formation of ordered two-dimensional monolayers. beilstein-archives.org It is plausible that this compound could similarly form ordered structures through halogen bonding, potentially leading to materials with applications in surface-confined molecular electronics or photonics. beilstein-archives.org The directionality and strength of the halogen bonds can be tuned to control the architecture and properties of the resulting framework.

π-π Stacking Interactions in Monolayers and Aggregates

The large, flat surface of the pyrene core in this compound predisposes it to strong π-π stacking interactions. These interactions are fundamental to the formation of ordered monolayers and aggregates in both solution and the solid state. The biphenyl (B1667301) group, being twisted out of the plane of the pyrene, will significantly influence the packing arrangement.

Studies on pyrene and its derivatives have shown that π-π stacking often leads to a parallel-displaced arrangement rather than a face-to-face orientation. nih.gov This is typically driven by a balance between attractive dispersion forces and repulsive Pauli forces. nih.gov The presence of the bulky biphenyl substituent in this compound would likely create steric hindrance, further influencing the geometry of the π-stacked assemblies. These interactions are crucial in determining the electronic properties of the bulk material, as the degree of orbital overlap between adjacent molecules affects charge transport and photophysical behavior. Biphenyl-containing compounds are also known to engage in π-π stacking, which is a key interaction in the formation of various supramolecular structures. mdpi.comktu.edu

Host-Guest Chemistry Applications

The unique three-dimensional structure of this compound, with its pyrene cavity and biphenyl "wall," suggests its potential use in host-guest chemistry. Pyrene-based molecular receptors are well-known for their ability to bind various guest molecules, often signaled by changes in their fluorescence emission. The pyrene moiety can act as a fluorescent reporter, with its emission properties being sensitive to the local environment and the presence of a bound guest.

While specific host-guest studies involving this compound are not widely reported, the principles of host-guest chemistry with similar structures are well-established. For example, cyclophane receptors incorporating aromatic units like perylene (B46583) or biphenyl are known to encapsulate guest molecules through π-π interactions. nih.gov The efficiency and selectivity of such binding are dictated by the size, shape, and electronic complementarity between the host and guest. It is conceivable that the cavity formed by the pyrene and biphenyl units in this compound could accommodate specific guest molecules, leading to applications in sensing or molecular recognition.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Molecular Architectures

The rational design of new molecules based on the 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene scaffold is a promising area of research. The presence of the biphenyl (B1667301) and bromo substituents allows for systematic modifications to fine-tune the electronic and steric properties of the molecule. Future research will likely focus on creating donor-acceptor (D-π-A) architectures by leveraging the pyrene (B120774) core as a strong electron donor. wikipedia.org The introduction of various π-spacers and acceptor groups can modulate the intramolecular charge-transfer (ICT) characteristics, leading to materials with tailored absorption and emission profiles. nih.gov

The orientation of the substituent groups on the pyrene core is known to significantly impact the electronic properties. rsc.org For instance, substitution at the 2- and 7-positions of pyrene has a different effect on the electronic transitions compared to substitution at the 1-position. acs.org This understanding can guide the design of new derivatives of this compound with predictable photophysical behaviors. The twisted conformation induced by the biphenyl group can also be exploited to create materials with aggregation-induced emission (AIE) characteristics. rsc.orgchemrxiv.org

Table 1: Potential Molecular Design Strategies and Their Expected Outcomes
Design StrategyTarget PropertyRationalePotential Application
Introduction of electron-withdrawing groups at the 6-position (via the bromo group)Tunable emission wavelength, enhanced ICTCreation of D-π-A systems with varying charge transfer character. nih.govOrganic Light-Emitting Diodes (OLEDs), sensors
Functionalization of the biphenyl moietyControl of intermolecular interactions and solubilityModification of steric hindrance and introduction of functional groups for self-assembly.Organic field-effect transistors (OFETs), self-assembled monolayers
Synthesis of "oblique" pyrene derivativesEnhanced electronic conjugation and charge mobilityMaintaining full conjugation across the aromatic core. rsc.orgHigh-performance organic electronics
Creation of twisted molecular geometriesAggregation-Induced Emission (AIE)Inducing non-planar structures to prevent π-π stacking in the solid state. rsc.orgchemrxiv.orgBio-imaging, solid-state lighting

Integration into Hybrid Organic-Inorganic Materials Systems

The integration of this compound and its derivatives into hybrid organic-inorganic materials presents a significant opportunity to develop advanced functional systems. Pyrene-based compounds have already shown promise as hole-transporting materials (HTMs) in perovskite solar cells. acs.orgnih.gov The favorable electronic properties and potential for high charge mobility make derivatives of this compound attractive candidates for this application. Future work could involve synthesizing derivatives with optimized energy levels to match those of the perovskite absorber layer, thereby improving device efficiency and stability. researchgate.net

Furthermore, the pyrene moiety can be covalently linked to inorganic nanostructures, such as single-walled carbon nanotubes (SWCNTs) or quantum dots, to create novel hybrid materials. rsc.org These hybrids can exhibit unique photophysical properties arising from the electronic interactions between the organic and inorganic components. For example, photoinduced electron or energy transfer between the pyrene derivative and the inorganic nanomaterial could be harnessed for applications in photocatalysis, light harvesting, and sensing. rsc.org Recent studies on 2D hybrid perovskites have shown that incorporating pyrene-based organic spacers can lead to substantial organic-inorganic electronic coupling, enhancing charge transport and creating intriguing optoelectronic properties. arizona.edu

Development of Advanced Computational Models for Precise Property Prediction and Material Design

Advanced computational modeling will be instrumental in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, photophysical properties, and charge transport characteristics of pyrene derivatives. nih.govarizona.edu These methods can be used to screen potential molecular architectures and predict their properties before undertaking complex and time-consuming synthesis.

Machine learning (ML) is also emerging as a valuable tool for materials property prediction. arxiv.orgarxiv.orgnih.gov By training ML models on existing experimental and computational data for pyrene-based compounds, it may be possible to predict the properties of new derivatives based solely on their chemical formula or structure. arxiv.org This data-driven approach can significantly speed up the materials discovery process. Computational models can also provide insights into the structure-property relationships that govern the behavior of these materials, such as the impact of different functional groups on the HOMO-LUMO gap and oscillator strength. researchgate.net

Table 2: Computational Approaches for Material Design
Computational MethodPredicted PropertiesSignificance for this compound Derivatives
Density Functional Theory (DFT)HOMO/LUMO energy levels, bandgap, molecular geometry. nih.govnih.govGuiding the synthesis of materials with tailored electronic properties for applications like solar cells and OLEDs.
Time-Dependent DFT (TD-DFT)Excited state properties, absorption and emission spectra. arizona.eduPredicting the photophysical behavior and color of new materials.
Machine Learning (ML)Prediction of various material properties from chemical structure. arxiv.orgarxiv.orgAccelerating the screening of large libraries of potential derivatives.
Molecular Dynamics (MD)Solid-state packing, morphology, charge transport dynamics. arxiv.orgUnderstanding and predicting the performance of materials in solid-state devices.

Exploration of New Catalytic Routes for Sustainable Synthesis

The development of sustainable and efficient synthetic routes to this compound and its derivatives is crucial for their future applications. Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrenes. rsc.org For instance, the bromine atom at the 6-position can be readily transformed into carbon-carbon or carbon-nitrogen bonds via reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide range of functional groups.

Future research should focus on developing more sustainable catalytic methods, such as those that utilize earth-abundant metals or operate under milder reaction conditions. C-H activation is another promising strategy for the direct functionalization of the pyrene core, which can reduce the number of synthetic steps and the generation of waste. researchgate.netmdpi.com The regioselective functionalization of pyrene is a key challenge, and the development of new catalysts and directing groups will be essential for controlling the position of substitution. mdpi.combris.ac.uk

Investigation of Solid-State Optoelectronic Properties and Molecular Packing Engineering

The performance of organic electronic devices is highly dependent on the solid-state properties of the active materials, which are in turn governed by their molecular packing. researchgate.net The bulky biphenyl group in this compound is expected to play a significant role in dictating how the molecules arrange themselves in the solid state. This can be advantageous in preventing the formation of detrimental π-aggregates that can quench fluorescence. mdpi.com

Future research will focus on understanding and controlling the molecular packing of derivatives of this compound to optimize their solid-state optoelectronic properties. Techniques like X-ray diffraction can be used to determine the crystal structure and packing motifs. nih.govacs.org By systematically modifying the substituents on the pyrene and biphenyl moieties, it may be possible to engineer specific packing arrangements, such as face-to-face or edge-to-face π-stacking, to enhance charge transport or tune the emission properties. rsc.org The study of mechanoluminescence and mechanochromism in pyrene derivatives also presents an interesting avenue, where changes in molecular packing under mechanical stress lead to alterations in the luminescent properties. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene?

The compound can be synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed) between 6-bromopyrene boronic acid and 2-bromobiphenyl. Key steps include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: K₂CO₃ or NaOAc in a 1,4-dioxane/water mixture.
  • Reaction conditions: 80–100°C under inert atmosphere for 12–24 hours .
  • Purification: Column chromatography with silica gel and hexane/ethyl acetate eluent.

Q. How is the compound characterized experimentally?

Essential techniques include:

  • NMR spectroscopy : Confirm substitution patterns (¹H and ¹³C NMR). Bromine’s electron-withdrawing effect causes downfield shifts in pyrene protons .
  • X-ray crystallography : Resolve crystal packing and steric effects of the biphenyl group (e.g., bond angles and torsional strain) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

Q. What are common applications of this compound in materials science?

  • Organic semiconductors : Acts as a π-conjugated building block for charge transport studies due to pyrene’s planar structure .
  • Fluorescent probes : Bromine enhances spin-orbit coupling, enabling phosphorescence in OLEDs .

Advanced Research Questions

Q. How to optimize reaction yields in Suzuki-Miyaura coupling for this compound?

  • Catalyst screening : Test Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance from the biphenyl group .
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for solubility and reactivity.
  • Microwave-assisted synthesis : Reduce reaction time to 2–4 hours while maintaining >80% yield .

Q. What computational methods validate the compound’s electronic properties?

  • DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra .
  • Molecular dynamics : Simulate aggregation behavior in thin films (e.g., π-π stacking distances) .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Case example : Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or crystal polymorphism.
  • Solution : Repeat experiments under standardized conditions (e.g., CDCl₃ at 25°C) and cross-validate with X-ray data .

Q. What strategies mitigate steric hindrance during functionalization?

  • Directed ortho-metalation : Use LiTMP to deprotonate pyrene at the 3-position, enabling selective bromination .
  • Protecting groups : Introduce tert-butyldimethylsilyl (TBS) on biphenyl to block undesired coupling sites .

Methodological Challenges

Q. How to design experiments for studying photodegradation?

  • Light sources : Expose to UV (365 nm) and monitor decay via HPLC.
  • Radical scavengers : Add TEMPO to identify ROS-mediated degradation pathways .

Q. What analytical techniques quantify trace impurities?

  • HPLC-MS : Detect byproducts (e.g., debrominated pyrene derivatives) with a C18 column and acetonitrile/water gradient .
  • TGA-DSC : Assess thermal stability (decomposition >250°C) .

Q. How to correlate crystallographic data with optoelectronic performance?

  • Single-crystal devices : Measure charge mobility via space-charge-limited current (SCLC) and compare with crystal packing motifs .
  • Grazing-incidence XRD : Analyze thin-film morphology vs. solution-processed layers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.